

managing off-target effects of Olgotrelvir in research

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Olgotrelvir Research Technical Support Center

Welcome to the technical support hub for researchers utilizing **Olgotrelvir** (also known as STI-1558). This resource provides essential information, troubleshooting guides, and frequently asked questions to effectively manage potential off-target effects in your experiments. **Olgotrelvir** is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CTSL).[1][2][3][4] While this dual action is key to its primary application, the inhibition of a host protease, CTSL, necessitates careful consideration of potential off-target effects in various research models.

Quick Facts: Olgotrelvir and its Active Form AC1115



| Feature | Description | Reference |
|------------------------|--|-----------|
| Drug Name | Olgotrelvir (STI-1558) | [4] |
| Active Form | AC1115 (Olgotrelvir is a prodrug) | [1][3] |
| Primary Viral Target | SARS-CoV-2 Main Protease (Mpro) | [1][2] |
| Primary Host Target | Human Cathepsin L (CTSL) | [1][2] |
| Reported IC50 for Mpro | Varies by variant (e.g., ~2.7 nM for WA-1, ~14.3 nM for Omicron) | - |
| Reported IC50 for CTSL | ~27.4 pM | - |

Troubleshooting Guide & FAQs

This section addresses common issues and questions researchers may encounter when working with **Olgotrelvir**, with a focus on managing its effects on Cathepsin L.

FAQ 1: I'm observing unexpected phenotypic changes in my cell-based assay that don't seem related to viral replication. Could these be off-target effects of Olgotrelvir?

Answer: Yes, it is possible. **Olgotrelvir**'s potent inhibition of human Cathepsin L (CTSL) can lead to various cellular effects depending on the cell type and experimental conditions. CTSL is a lysosomal cysteine protease involved in numerous physiological processes, including protein degradation, antigen presentation, and cellular homeostasis.[5] Dysregulation of CTSL activity has been implicated in conditions like cancer and autoimmune disorders. Therefore, observed phenotypes could be a direct result of CTSL inhibition.

Troubleshooting Steps:



- Literature Review: Investigate the known roles of Cathepsin L in your specific cell line or biological system. This can provide clues as to whether the observed phenotype aligns with CTSL inhibition.
- Control Experiments:
 - Use a CTSL-specific inhibitor: Compare the phenotype induced by Olgotrelvir to that of a well-characterized, selective CTSL inhibitor. This can help to confirm if the effect is mediated through CTSL.
 - CTSL Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CTSL expression. If the phenotype is recapitulated, it strongly suggests a CTSL-mediated effect.
 - Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the Olgotrelvir to rule out solvent effects.
- Dose-Response Analysis: Perform a dose-response experiment with **Olgotrelvir**. If the unexpected phenotype correlates with the concentration of the drug, it strengthens the link between the compound and the observed effect.

FAQ 2: How can I be sure that the antiviral effects I'm seeing are due to Mpro inhibition and not just the inhibition of host cell Cathepsin L, which is also involved in viral entry?

Answer: This is a critical question given **Olgotrelvir**'s dual mechanism. It is important to dissect the contribution of each inhibitory activity to the overall antiviral effect.

Troubleshooting Steps:

Pseudotyped Virus Entry Assay: Utilize a viral pseudotyping system (e.g., VSV or lentivirus)
expressing the SARS-CoV-2 spike protein but lacking the viral replication machinery. Any
inhibition observed in this assay can be attributed to the blocking of viral entry, likely through
CTSL inhibition.



- Viral Replicon System: Employ a subgenomic replicon system that expresses the viral replication and transcription complex (including Mpro) but does not produce infectious particles. Inhibition in this system would point towards a direct effect on viral replication, mediated by Mpro inhibition.
- Use of a CTSL-Independent Virus: As a negative control, test **Olgotrelvir** against a virus that does not depend on Cathepsin L for entry. Lack of activity would support the specificity of the entry-blocking effect to CTSL-dependent viruses.
- Compare with a Selective Mpro Inhibitor: Benchmark the antiviral activity of **Olgotrelvir** against a highly selective Mpro inhibitor (if available) that has no or minimal activity against CTSL.

FAQ 3: I am planning a proteomics study to look at changes in the cellular proteome upon Olgotrelvir treatment. What should I consider to avoid misinterpreting the results?

Answer: Proteomics is a powerful tool to investigate the global effects of a drug. However, with a protease inhibitor like **Olgotrelvir**, careful experimental design is crucial.

Troubleshooting Steps:

- Control for CTSL Inhibition: The most significant off-target effect to consider is the widespread impact of CTSL inhibition on cellular protein turnover.
 - Include a "CTSL inhibitor only" control group in your experiment to identify changes specifically due to the inhibition of this host protease.
 - Consider using a lower concentration of Olgotrelvir that is closer to the IC50 for Mpro but significantly lower than that for broad cellular toxicity, if possible.
- Sample Preparation:
 - During cell lysis for your proteomics experiment, it is standard practice to use a cocktail of protease inhibitors to prevent protein degradation. Ensure that your lysis buffer's inhibitor



cocktail is compatible with your downstream processing and does not interfere with the activity of **Olgotrelvir** if you are studying its effects in a lysate-based assay.

- Be aware that some protease inhibitors, like EDTA (a metalloprotease inhibitor), can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC) for phosphopeptide enrichment.
- Data Analysis:
 - When analyzing your proteomics data, pay close attention to proteins known to be substrates of Cathepsin L. An accumulation of these proteins could be a direct consequence of Olgotrelvir treatment.
 - Bioinformatic analysis of enriched or depleted proteins should consider pathways involving lysosomal degradation and protein turnover.

Experimental Protocols Biochemical Assay for Protease Inhibitor Selectivity

This protocol provides a general framework for assessing the selectivity of **Olgotrelvir** (or its active form, AC1115) against a panel of human proteases using fluorogenic substrates.

Objective: To determine the inhibitory activity (IC50) of AC1115 against various human proteases to assess its selectivity profile.

Materials:

- AC1115 (active form of Olgotrelvir)
- Recombinant human proteases of interest (e.g., Cathepsin B, Cathepsin K, Caspases, etc.)
- Specific fluorogenic substrates for each protease
- Assay buffer appropriate for each protease (pH, salts, and additives like DTT for cysteine proteases)
- DMSO for compound dilution



- 96-well or 384-well microplates (black, for fluorescence assays)
- Plate reader with fluorescence detection capabilities

Procedure:

- Compound Preparation:
 - Prepare a stock solution of AC1115 in 100% DMSO.
 - Perform serial dilutions of the AC1115 stock solution in DMSO to create a concentration range for testing.
- Assay Setup:
 - In the microplate, add a small volume of the diluted AC1115 or DMSO (for vehicle control)
 to the appropriate wells.
 - Add the assay buffer to all wells.
 - Add the recombinant human protease to all wells except for the "no enzyme" control.
 - Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Enzymatic Reaction and Measurement:
 - Initiate the reaction by adding the specific fluorogenic substrate to all wells.
 - Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point after a fixed incubation period (end-point assay). The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
- Data Analysis:
 - For kinetic assays, determine the initial reaction velocity (V) for each concentration of the inhibitor.



- For end-point assays, use the fluorescence intensity values.
- Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a cell.[6][7][8] This protocol provides a general workflow for assessing the engagement of **Olgotrelvir** with Cathepsin L in intact cells.

Objective: To demonstrate that **Olgotrelvir** binds to and stabilizes Cathepsin L in a cellular context.

Materials:

- Cell line of interest that expresses Cathepsin L
- Olgotrelvir
- Cell culture medium and reagents
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., PBS with protease inhibitor cocktail and mild detergent like Triton X-100)
- PCR tubes or plates
- Thermal cycler or heating blocks
- Centrifuge
- SDS-PAGE and Western blotting reagents



- Anti-Cathepsin L antibody
- Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

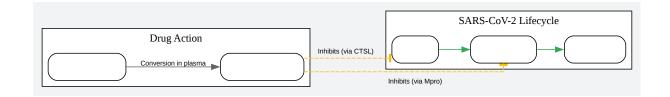
Procedure:

- · Cell Treatment:
 - Culture cells to the desired confluency.
 - Treat the cells with different concentrations of Olgotrelvir or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
- Heating Step:
 - Harvest the cells and wash them with PBS.
 - Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate.
 - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control at room temperature.
- Cell Lysis and Protein Extraction:
 - Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis by Western Blot:
 - Carefully collect the supernatant containing the soluble proteins.
 - Determine the protein concentration of each sample.
 - Normalize the protein concentrations and prepare samples for SDS-PAGE.



- Perform Western blotting using an anti-Cathepsin L antibody to detect the amount of soluble CTSL at each temperature.
- Also, probe the membrane with a loading control antibody to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for Cathepsin L at each temperature for both the vehicle- and
 Olgotrelvir-treated samples.
 - Plot the percentage of soluble Cathepsin L (normalized to the unheated control) against the temperature.
 - A shift in the melting curve to a higher temperature for the Olgotrelvir-treated samples indicates thermal stabilization upon drug binding, confirming target engagement.

Visualizing Workflows and Pathways Olgotrelvir's Dual Mechanism of Action

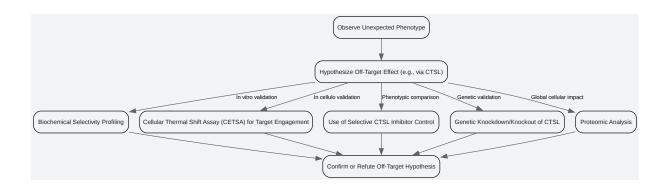


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Caption: Dual inhibitory action of Olgotrelvir's active form, AC1115.

Workflow for Investigating Off-Target Effects





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Caption: Experimental workflow to investigate potential off-target effects.

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